molecular formula C21H24N2O4 B2635910 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide CAS No. 921868-64-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide

Cat. No.: B2635910
CAS No.: 921868-64-6
M. Wt: 368.433
InChI Key: UTFAZBDJVMPELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide is a benzoxazepine-derived compound characterized by a fused benzoxazepinone core substituted with ethyl and dimethyl groups at positions 5 and 3, respectively. The 8-position of the benzoxazepine ring is further functionalized with a 3-methoxybenzamide group.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-5-23-17-10-9-15(12-18(17)27-13-21(2,3)20(23)25)22-19(24)14-7-6-8-16(11-14)26-4/h6-12H,5,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFAZBDJVMPELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and oxazepine precursors. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the benzoxazepine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as ethyl, dimethyl, and methoxy groups through nucleophilic or electrophilic substitution reactions.

    Amidation Reactions: Formation of the benzamide moiety through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate efficient and selective transformations.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxo groups to hydroxyl groups or other lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breakdown of the compound in the presence of water, leading to the formation of smaller fragments.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Compound A : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethoxybenzamide

  • Key Differences : Replaces the 3-methoxy group with 3,4-dimethoxybenzamide.
  • Implications : The additional methoxy group increases molecular weight (C22H26N2O5; MW 398.45) and may enhance lipophilicity or alter binding affinity to target proteins due to steric or electronic effects .

Compound B : 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

  • Key Differences : Substitutes benzamide with a phthalimide-derived acetamide group.
  • However, the added complexity may reduce solubility .

Core Modifications and Sulfonamide Derivatives

Compound C : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide

  • Key Differences : Replaces the benzamide group with a sulfonamide linked to a trifluoroethyl group and 3,4-dimethylbenzene.
  • Implications : The sulfonamide group (C23H27F3N2O4S; MW 484.53) introduces strong hydrogen-bond acceptor capacity, while the trifluoroethyl group enhances metabolic stability. The dimethyl substituents may modulate steric hindrance and target selectivity .

Comparative Analysis of Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C21H24N2O4 C22H26N2O5 C24H24N3O5 C23H27F3N2O4S
Molecular Weight 368.43 398.45 434.47 484.53
Key Functional Groups 3-methoxybenzamide 3,4-dimethoxybenzamide Phthalimide-acetamide Sulfonamide-trifluoroethyl
Potential Solubility Moderate Low Very Low Moderate
Metabolic Stability Moderate Moderate Low High

Notes:

  • The target compound’s 3-methoxybenzamide group balances moderate solubility and metabolic stability compared to analogs with bulkier substituents (e.g., Compound B) .
  • Sulfonamide derivatives (Compound C) exhibit superior metabolic stability due to fluorine substitution but may face challenges in bioavailability due to higher molecular weight .

Research Findings and Pharmacological Implications

  • Dopamine Receptor Targeting: Benzamide derivatives (e.g., ) are known to interact with CNS targets like dopamine D4 receptors, though the target compound’s benzoxazepine core may confer distinct selectivity .
  • Enzyme Inhibition : Sulfonamide analogs (Compound C) are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase), implying possible shared mechanisms .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide is a compound of interest due to its potential therapeutic applications. This article compiles existing research findings on its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following properties:

  • Molecular Formula : C21H26N2O5S
  • Molecular Weight : 418.50654 g/mol
  • IUPAC Name : N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide
  • SMILES Representation : CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

These structural features suggest that the compound may engage in various biological interactions due to its complex aromatic and aliphatic components.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. For example:

  • Formation of Benzoxazepine Core : Utilizing cyclization reactions to construct the benzoxazepine framework.
  • Substitution Reactions : Introducing methoxy and ethyl groups through nucleophilic substitution techniques.
  • Final Coupling : Combining the synthesized intermediates to yield the target compound.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. For instance, studies on related benzoxazepine derivatives have shown cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 (µg/mL)
Compound ACCRF-CEM (Leukemia)>20
Compound BMCF7 (Breast Cancer)15
N-(5-Ethyl...)TBD (Further studies needed)

These findings suggest that the biological activity of N-(5-ethyl...) may also extend to anticancer effects, warranting further investigation.

The proposed mechanism of action for similar compounds includes:

  • Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Interference with DNA Synthesis : Competing with nucleotides or inhibiting polymerases.

Study 1: Antifolate Activity

A study investigated the antifolate activity of structurally analogous compounds to N-(5-ethyl...). The results indicated that while some derivatives showed promise, others were inactive due to structural limitations such as the presence of carbonyl groups at critical positions .

Study 2: Pharmacokinetics and Toxicology

Another research focused on pharmacokinetics revealed that modifications in the molecular structure significantly influenced absorption and distribution in biological systems. Toxicological assessments suggested that while some derivatives demonstrated low toxicity profiles, others required careful evaluation before clinical application .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.